(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16ClF2N7O and its molecular weight is 455.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
1. Synthesis and Antagonist Activity
Research on related compounds has explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, showing potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This suggests potential applications in neurological research and drug development (Watanabe et al., 1992).
2. P2X7 Antagonist for Mood Disorders
A novel synthesis approach led to the discovery of compounds with significant P2X7 receptor occupancy, indicating potential therapeutic applications for the treatment of mood disorders. This research underscores the compound's role in advancing clinical trials aimed at assessing safety and tolerability (Chrovian et al., 2018).
3. Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting its potential in developing new antimicrobial agents (Bektaş et al., 2007).
4. Analytical Applications
Research into the separation and analysis of flunarizine and its degradation products using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) showcases the compound's utility in improving pharmaceutical analysis methods (El-Sherbiny et al., 2005).
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N7O/c22-15-5-2-6-16(24)17(15)21(32)30-9-7-29(8-10-30)19-18-20(26-12-25-19)31(28-27-18)14-4-1-3-13(23)11-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSNLTQPYMTRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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